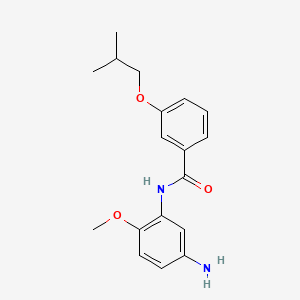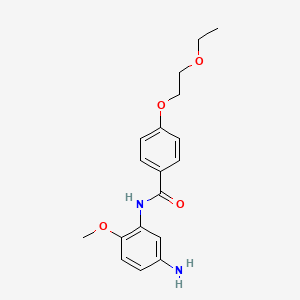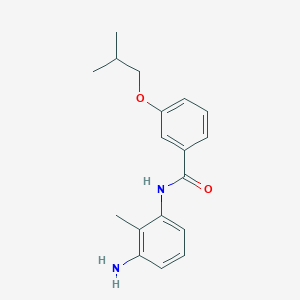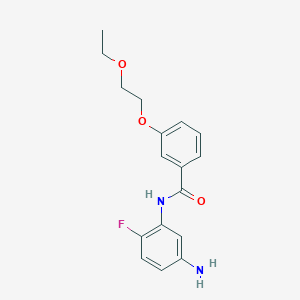![molecular formula C11H8ClN5 B1385933 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1030457-06-7](/img/structure/B1385933.png)
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Overview
Description
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is an organic compound belonging to the class of pyrazolo[1,5-a][1,3,5]triazin-4-amines It is characterized by the presence of a chlorophenyl group attached to the pyrazolo[1,5-a][1,3,5]triazin-4-amine core structure
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects on certain enzymes
Mode of Action
It’s possible that it interacts with its targets in a way that inhibits their function , but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
It’s likely that the compound’s interaction with its targets leads to changes in certain biochemical pathways
Result of Action
Similar compounds have shown significant inhibitory activity . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting cellular function. Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effects. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of its effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the reaction of 4-chlorophenylhydrazine with 3-amino-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazin-8-amine
- 1,3,5-triazine derivatives
- 2-benzylamino-s-triazines
Uniqueness
8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific structural features, including the chlorophenyl group and the pyrazolo[1,5-a][1,3,5]triazin-4-amine core. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKYYMAFMYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

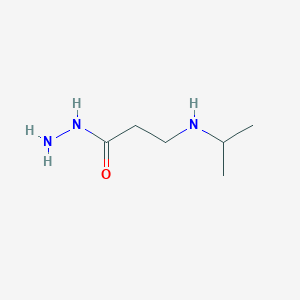
![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)
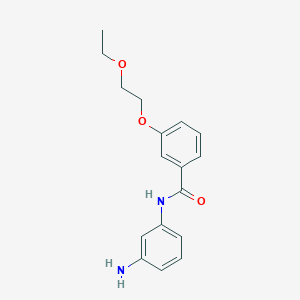
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)
